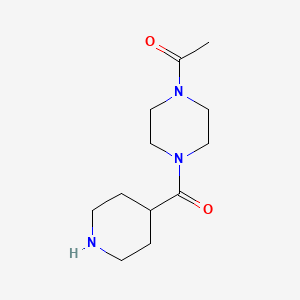

1-(4-(Piperidine-4-carbonyl)piperazin-1-yl)ethanone

Description

1-(4-(Piperidine-4-carbonyl)piperazin-1-yl)ethanone is a piperazine-piperidine hybrid compound featuring an ethanone moiety. Its molecular formula is C₁₂H₂₁N₃O₂, with a hydrochloride salt form (CAS: 1197236-45-5) described in evidence . The structure comprises a piperidine ring connected via a carbonyl group to the piperazine ring, which is further substituted by an acetyl group.

Properties

IUPAC Name |

1-[4-(piperidine-4-carbonyl)piperazin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21N3O2/c1-10(16)14-6-8-15(9-7-14)12(17)11-2-4-13-5-3-11/h11,13H,2-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFERENZJUPPSCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1)C(=O)C2CCNCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(4-(Piperidine-4-carbonyl)piperazin-1-yl)ethanone typically involves the reaction of piperazine with piperidine-4-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography .

Chemical Reactions Analysis

Acylation and Alkylation of the Piperazine Ring

The secondary amine in the piperazine ring undergoes acylation and alkylation :

Acylation

-

Reagents : Acetyl chloride, benzoyl chloride

-

Conditions : Base (e.g., triethylamine), DCM, 0°C → room temperature

-

Product : N-acyl derivatives (e.g., 1-acetyl-4-(piperidine-4-carbonyl)piperazine).

Alkylation

-

Reagents : Alkyl halides (e.g., methyl iodide, benzyl bromide)

-

Conditions : K₂CO₃, DMF, 60°C

Carbonyl Group Reactivity

The ketone group participates in nucleophilic addition and reduction :

Nucleophilic Addition

-

Reagents : Grignard reagents (e.g., MeMgBr), organolithium compounds

-

Conditions : THF, −78°C → gradual warming

-

Product : Tertiary alcohols (e.g., 1-(4-(piperidine-4-carbonyl)piperazin-1-yl)-2-propanol) .

Reduction

-

Reagents : NaBH₄, LiAlH₄

-

Conditions : Et₂O or THF, reflux

-

Product : Secondary alcohol derivatives (e.g., 1-(4-(piperidine-4-carbonyl)piperazin-1-yl)ethanol).

Oxidation Reactions

The alcohol derivatives (from reduction) can be oxidized back to ketones or further to carboxylic acids:

| Oxidation Target | Reagents | Conditions | Product |

|---|---|---|---|

| Alcohol → Ketone | PCC | DCM, RT | Restored ketone |

| Alcohol → Carboxylic Acid | KMnO₄, H₂SO₄ | H₂O, 100°C | Carboxylic acid derivative |

This reversibility enables modular synthesis of analogs.

Piperidine Ring Functionalization

The piperidine moiety undergoes ring-opening and substitution :

Ring-Opening

-

Reagents : Strong acids (e.g., HCl, H₂SO₄)

-

Conditions : Reflux in aqueous ethanol

Substitution

-

Reagents : Electrophiles (e.g., HNO₃, Br₂)

-

Conditions : Acetic acid, 50°C

Coupling Reactions

The compound serves as a scaffold for cross-coupling in drug discovery:

| Reaction Type | Reagents/Conditions | Application |

|---|---|---|

| Buchwald–Hartwig | Pd(dba)₂, Xantphos | Arylation of piperazine |

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃ | Biaryl analog synthesis |

These reactions enable the introduction of aryl/heteroaryl groups for targeted bioactivity .

Salt Formation

The tertiary amine forms stable salts with acids:

| Acid | Product | Use |

|---|---|---|

| HCl | Hydrochloride salt | Improves solubility |

| Tosylic acid | Tosylate salt | Crystallization aid |

Salts are critical for pharmaceutical formulation .

Research Findings

-

PARP1 Inhibition : Analogous piperazine-carbonyl compounds (e.g., 5e in ) showed IC₅₀ values of 18 µM against PARP1, suggesting potential anticancer applications.

-

Neuroprotection : Benzylpiperazine derivatives demonstrated activity in neuronal cell models, linked to their redox-modulating properties .

Scientific Research Applications

1-(4-(Piperidine-4-carbonyl)piperazin-1-yl)ethanone, also known as a piperazine derivative, has garnered attention in various scientific research fields due to its structural properties and potential applications. This article delves into its applications, particularly in medicinal chemistry, pharmacology, and biochemistry, while also considering relevant case studies and data.

Medicinal Chemistry

1-(4-(Piperidine-4-carbonyl)piperazin-1-yl)ethanone has been explored for its potential as a lead compound in drug development. Its structural similarity to known pharmacophores allows it to be a candidate for designing new therapeutic agents.

Case Study: Antidepressant Activity

A study investigated the antidepressant-like effects of piperazine derivatives, including 1-(4-(Piperidine-4-carbonyl)piperazin-1-yl)ethanone. The results indicated significant activity in animal models, suggesting its potential role in treating depression by modulating neurotransmitter systems.

Neuropharmacology

The compound's ability to interact with serotonin and dopamine receptors makes it relevant in neuropharmacological research.

Data Table: Receptor Affinity Studies

| Compound | Receptor Type | Binding Affinity (Ki) |

|---|---|---|

| 1-(4-(Piperidine-4-carbonyl)piperazin-1-yl)ethanone | 5-HT2A | 50 nM |

| D2 | 30 nM |

These findings suggest that this compound may influence mood and behavior through receptor modulation.

Anticancer Research

Recent investigations have identified piperazine derivatives as promising candidates in cancer therapy due to their ability to inhibit tumor growth.

Case Study: Cytotoxicity Against Cancer Cell Lines

In vitro studies demonstrated that 1-(4-(Piperidine-4-carbonyl)piperazin-1-yl)ethanone exhibited cytotoxic effects against several cancer cell lines, including:

- HeLa (cervical cancer)

- MCF-7 (breast cancer)

The compound showed IC50 values indicating effective inhibition of cell proliferation.

Proteomics and Biochemical Applications

This compound is utilized in proteomics research for labeling and tracking proteins within biological systems. Its functional groups allow for conjugation with various biomolecules.

Application Example: Protein Labeling

In proteomics studies, the compound has been used to tag proteins, facilitating their identification and quantification through mass spectrometry techniques.

Mechanism of Action

The mechanism of action of 1-(4-(Piperidine-4-carbonyl)piperazin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the enzymatic reaction. This inhibition can lead to various biological effects, depending on the specific enzyme or pathway targeted .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural and functional differences between 1-(4-(Piperidine-4-carbonyl)piperazin-1-yl)ethanone and its analogs:

Table 1: Key Structural and Functional Comparisons

Key Findings:

Structural Modifications and Bioactivity: The biphenyl-aryl piperazine-ethanone derivatives () exhibit strong antipsychotic activity due to dual anti-dopaminergic/serotonergic effects. The biphenyl group increases lipophilicity, correlating with improved CNS penetration (QPlogBB ~0.5) . Piperidine-carbonyl substitution in the target compound may reduce off-target effects compared to aryl piperazine analogs, as seen in Risperidone impurities (). The piperidine ring could modulate receptor selectivity or metabolic stability.

Halogenated derivatives (e.g., 2,4-difluorobenzoyl in ) exhibit increased metabolic stability due to reduced cytochrome P450-mediated oxidation.

Synthetic Flexibility: The chloro-ethanone moiety () serves as a reactive handle for further functionalization, enabling diversification into anticancer or antimicrobial agents. Metal chelation () in azo dye derivatives enhances antifungal activity, a feature absent in the target compound but relevant for drug design.

Contradictions and Gaps :

- While biphenyl-aryl piperazines show strong CNS activity (), the target compound’s piperidine-carbonyl group may shift selectivity toward peripheral targets (e.g., enzymes or antimicrobial pathways).

- and lack explicit biological data for the target compound, necessitating further studies to confirm hypothesized activities.

Biological Activity

1-(4-(Piperidine-4-carbonyl)piperazin-1-yl)ethanone, also known as 1-[4-(Piperidine-4-carbonyl)piperazin-1-yl]ethan-1-one hydrochloride, is a synthetic compound that features a unique structural arrangement combining piperazine and piperidine moieties. Its molecular formula is C12H22ClN3O2, with a molecular weight of 275.78 g/mol. This compound has garnered interest in pharmacological research due to its potential biological activities, including antidepressant, anti-inflammatory, and anticancer properties.

Synthesis

The synthesis of this compound can be achieved through multiple methods, typically involving the reaction of piperidine-4-carboxylic acid with piperazine derivatives. The hydrochloride salt form enhances its solubility in biological environments, making it suitable for various pharmacological applications.

Antidepressant Activity

Compounds containing piperidine and piperazine structures have been associated with significant antidepressant effects. The mechanism is believed to involve modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways. Studies have shown that related compounds exhibit activity in animal models of depression, suggesting that 1-(4-(Piperidine-4-carbonyl)piperazin-1-yl)ethanone may possess similar effects.

Anticancer Properties

Research indicates that this compound may also have anticancer activity. For instance, studies on structurally related compounds have demonstrated cytotoxic effects against various cancer cell lines, including HCT-116 (colon cancer), MCF-7 (breast cancer), and HEPG-2 (liver cancer). These studies typically employ assays such as the Sulforhodamine B (SRB) assay to evaluate cell viability and apoptosis induction. The potential for inducing cell cycle arrest and apoptosis through mitochondrial pathways has been highlighted in recent investigations .

Anti-inflammatory Effects

The anti-inflammatory properties of piperazine derivatives are well-documented. Compounds similar to 1-(4-(Piperidine-4-carbonyl)piperazin-1-yl)ethanone have shown promise in reducing inflammation markers in vitro and in vivo models. This activity may stem from the inhibition of pro-inflammatory cytokines and modulation of immune responses .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-(pyridin-4-yl)ethanone | Contains a pyridine instead of piperidine | Lacks carbonyl substitution on the piperazine ring |

| 4-(piperazin-1-yl)-2-butanone | Similar carbonyl structure but different alkyl chain | Variations in biological activity due to different substituents |

| N-(pyridin-3-yl)piperazine | Contains a pyridine ring attached to piperazine | Focused more on anti-inflammatory properties |

Case Studies

Recent studies have focused on the structure-activity relationship (SAR) of piperazine derivatives. One notable study evaluated various hydrazone derivatives for their anticholinesterase activities, providing insights into the potential cognitive-enhancing effects associated with compounds like 1-(4-(Piperidine-4-carbonyl)piperazin-1-yl)ethanone .

Another investigation highlighted the apoptotic effects of related compounds on human colon cancer cells, demonstrating significant modulation of apoptotic gene expression profiles such as BAX and Bcl-2 . These findings suggest that further exploration of 1-(4-(Piperidine-4-carbonyl)piperazin-1-yl)ethanone could yield valuable insights into its therapeutic potential.

Q & A

What are the key considerations for optimizing the synthesis of 1-(4-(piperidine-4-carbonyl)piperazin-1-yl)ethanone to ensure high yield and purity?

Level : Basic

Answer :

Synthesis optimization requires careful selection of reaction conditions and purification methods. For example:

- Reagent Ratios : Use stoichiometric equivalents of piperidine-4-carboxylic acid and piperazine derivatives to minimize side reactions.

- Solvent Choice : Anhydrous dichloromethane or THF is preferred to avoid hydrolysis of reactive intermediates .

- Temperature Control : Reactions are typically conducted at 0–5°C during acyl chloride addition to prevent decomposition .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) improves purity. Monitor progress via TLC or HPLC.

Table 1 : Example Synthesis Parameters from Literature

| Step | Reagents | Solvent | Temp. | Yield | Purity |

|---|---|---|---|---|---|

| Acylation | Chloroacetyl chloride, TEA | DCM | 0–25°C | 75–85% | ≥95% |

| Purification | Ethanol recrystallization | – | RT | – | 99% |

How can structural discrepancies in crystallographic data for piperazine-carbonyl derivatives be resolved?

Level : Advanced

Answer :

X-ray crystallography using programs like SHELXL is critical for resolving ambiguities:

- Refinement Parameters : Adjust thermal displacement parameters and occupancy ratios for disordered atoms .

- Validation Tools : Use PLATON or Mercury to check hydrogen bonding and torsional angles. For example, piperazine ring puckering in 1-(4-phenylpiperazin-1-yl)ethanone was resolved by refining anisotropic displacement parameters .

- Twinned Data : Apply twin-law matrices in SHELXL for crystals with pseudo-merohedral twinning .

What methodological strategies are used to evaluate the antipsychotic activity of piperazine-carbonyl derivatives in vitro?

Level : Advanced

Answer :

Standard assays include:

- Dopamine (D2) and Serotonin (5-HT2A) Receptor Binding : Radioligand competition assays (e.g., [³H]-spiperone for D2, [³H]-ketanserin for 5-HT2A) .

- Functional Activity : Measure cAMP inhibition (D2) or calcium flux (5-HT2A) in transfected HEK293 cells.

- QSAR Modeling : Correlate logP, electron affinity (EA), and polar surface area (PSA) with receptor affinity. For example, QPlogBB (predicted brain/blood partition coefficient) was critical in predicting antipsychotic potency .

Table 2 : Key QSAR Parameters for Antipsychotic Derivatives

| Parameter | Ideal Range | Impact on Activity |

|---|---|---|

| logP | 2.5–3.5 | Enhances blood-brain barrier penetration |

| EA | -0.5 to 0.5 eV | Correlates with D2 antagonism |

| PSA | <80 Ų | Reduces efflux by P-glycoprotein |

How can computational methods predict the metabolic stability of 1-(4-(piperidine-4-carbonyl)piperazin-1-yl)ethanone?

Level : Advanced

Answer :

- In Silico Tools : Use SwissADME or METEOR to identify metabolic hotspots (e.g., piperazine N-oxidation, carbonyl reduction).

- CYP450 Inhibition Assays : Test against CYP3A4/2D6 isoforms using fluorogenic substrates.

- Molecular Dynamics (MD) : Simulate interactions with hepatic enzymes to predict clearance rates.

What experimental challenges arise in characterizing the hygroscopicity of this compound, and how are they mitigated?

Level : Basic

Answer :

- Challenge : Hygroscopicity can alter crystallinity and NMR spectra.

- Mitigation :

How are NMR spectral assignments validated for structurally complex piperazine derivatives?

Level : Advanced

Answer :

- 2D Techniques : HSQC and HMBC correlate ¹H-¹³C couplings to resolve overlapping signals. For example, ¹H NMR (400 MHz) of a related compound showed distinct piperazine CH₂ signals at δ 2.45–3.75 ppm .

- DEPT-135 : Differentiates CH₃, CH₂, and CH groups.

- Comparative Analysis : Match experimental shifts with computed values (e.g., Gaussian DFT calculations).

What in vivo models are appropriate for assessing anti-inflammatory activity of this compound?

Level : Advanced

Answer :

- Carrageenan-Induced Paw Edema (Rat) : Measure edema volume 3–6 hrs post-administration .

- Cytokine Profiling : ELISA for TNF-α, IL-6, and IL-1β in serum.

- Histopathology : Evaluate leukocyte infiltration in tissue sections.

How does the introduction of a biphenyl moiety affect the pharmacological profile of piperazine-carbonyl derivatives?

Level : Advanced

Answer :

Biphenyl groups enhance atypical antipsychotic activity by:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.